![molecular formula C7H9N3O B2725253 1-[1-(Triazol-1-yl)cyclopropyl]ethanone CAS No. 2287279-16-5](/img/structure/B2725253.png)

1-[1-(Triazol-1-yl)cyclopropyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

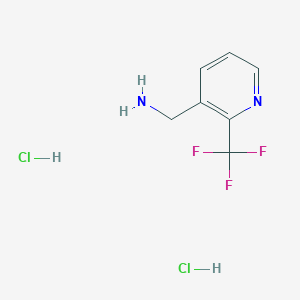

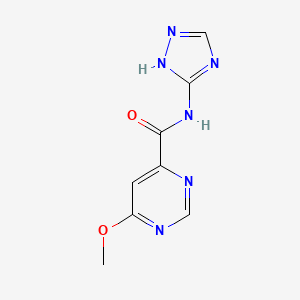

“1-[1-(Triazol-1-yl)cyclopropyl]ethanone” is a compound that contains a cyclopropyl group, an ethanone group, and a 1,2,4-triazole group . It is a key intermediate in the synthesis of prothioconazole, a promising agricultural fungicide .

Synthesis Analysis

The compound can be synthesized via a nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . The reaction conditions can be optimized to afford the desired N-alkylated material in near-quantitative yield .Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclopropyl group, an ethanone group, and a 1,2,4-triazole group . The structure of similar derivatives has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The synthesis of “this compound” involves a nucleophilic substitution reaction . The reaction fails to proceed to completion as 1,2,4-triazole has low solubility in organic solvents .Scientific Research Applications

Synthesis and Characterization

Researchers have developed efficient methods for synthesizing compounds closely related to 1-[1-(Triazol-1-yl)cyclopropyl]ethanone. For example, Ji et al. (2017) described a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, an agricultural fungicide. This process highlights the compound's role in facilitating high-yield and facile preparation suitable for industrial applications (Ji et al., 2017).

Agricultural Applications

The synthesis of related triazole compounds serves as a foundation for developing agricultural fungicides. The preparation of such compounds demonstrates their potential in improving agricultural productivity by protecting crops against fungal diseases.

Antimicrobial Activity

Substituted 1,2,3-triazoles have been synthesized and assessed for their antimicrobial activity, indicating the broader potential of triazole derivatives in medicinal chemistry and as antimicrobial agents (Holla et al., 2005).

Peptide Synthesis

The integration of 1,2,3-triazoles into peptide backbones or side chains through copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides on solid-phase has been explored. This method opens up avenues for the development of novel peptides with potential therapeutic applications (Tornøe et al., 2002).

Corrosion Inhibition

Jawad et al. (2020) investigated 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating its high efficiency in protecting metal surfaces. This research signifies the utility of triazole derivatives in industrial applications, particularly in enhancing the longevity and durability of metals (Jawad et al., 2020).

Mechanism of Action

Target of Action

It is known that the compound is a key intermediate in the synthesis of prothioconazole , a broad-spectrum systemic fungicide .

Mode of Action

The exact mode of action of 1-[1-(Triazol-1-yl)cyclopropyl]ethanone Given its role as an intermediate in the synthesis of prothioconazole , it can be inferred that it may interact with similar targets and pathways as prothioconazole.

Biochemical Pathways

As a key intermediate in the synthesis of prothioconazole , it may be involved in similar biochemical pathways.

Result of Action

Given its role as a key intermediate in the synthesis of prothioconazole , it may contribute to the overall fungicidal properties of the final compound.

Action Environment

It is known that the synthesis of this compound can be optimized by exploring changes in the reaction time, temperature, ratio of starting reagents, acid binding agent, and the nature of phase transfer catalyst .

properties

IUPAC Name |

1-[1-(triazol-1-yl)cyclopropyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-6(11)7(2-3-7)10-5-4-8-9-10/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBNFLLPRCDZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[4-(2-Hydroxyethyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B2725172.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2725174.png)

![N-(4-fluorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2725176.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2725177.png)

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)

![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)

![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)propanoic acid](/img/structure/B2725192.png)